L-苏氨酸-15N

描述

L-Threonine-15N is the 15N-labeled version of L-Threonine . L-Threonine is a natural amino acid that can be produced by microbial fermentation and is used in food, medicine, or feed .

Synthesis Analysis

L-Threonine is an essential amino acid that plays a vital role in protein synthesis and other metabolic functions, such as glycine synthesis, protein phosphorylation, and O-linked glycosylation . It is elevated in Caenorhabditis elegans under dietary restriction (DR), and L-threonine supplementation increases its healthspan .Molecular Structure Analysis

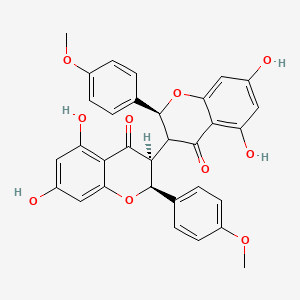

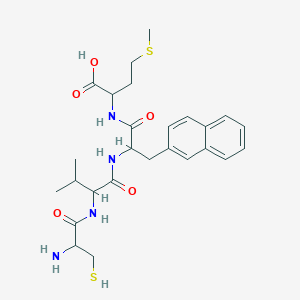

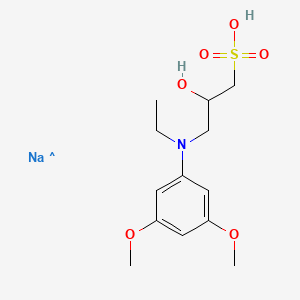

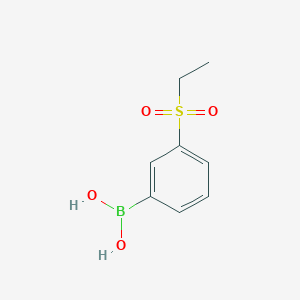

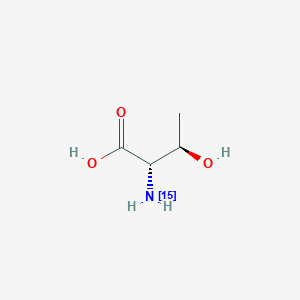

The linear formula of L-Threonine-15N is CH3CH(OH)CH(15NH2)CO2H . The molecular weight is 120.11 .Physical And Chemical Properties Analysis

L-Threonine-15N has a molecular weight of 120.11 g/mol . It is a solid substance .科学研究应用

用于L-苏氨酸生产的代谢工程

L-苏氨酸,一种必需氨基酸,主要通过微生物发酵生产。代谢工程,特别是在大肠杆菌和谷氨酸棒状杆菌中,已成为增强L-苏氨酸生产的重要焦点。这包括优化生物合成途径、细胞内消耗和跨膜输出,创建具有高产能的强大微生物菌株(Dong, Quinn, & Wang, 2011)。同样,已提出在大肠杆菌中采用两阶段碳分配策略来解决诸如辅因子可用性等挑战,从而提高L-苏氨酸的生产效率(Liu et al., 2018)。

用于增强生产的基因操作

基因操作技术的进展导致了重组谷氨酸棒状杆菌菌株的构建。这导致了L-苏氨酸积累的改善,突显了基因失活和过表达在氨基酸生产中的作用(Lv et al., 2012)。

苏氨酸在遗传编码和进化中的作用

研究探讨了胞嘧啶和含有苏氨酸的肽之间的氢键作用,暗示了胞嘧啶-肽键在早期遗传编码机制和遗传密码子起源中的作用(Niu, Han, Yeh, & Black, 1987)。

蛋白质中的同位素研究

关于膳食氨基酸同位素鉴别的研究,特别是“苏氨酸异常”,有助于理解生态和古饮食信息。这涉及检查哺乳动物代谢过程中苏氨酸氮同位素比率的变化(Wallace & Hedges, 2016)。

用于NMR研究的同位素标记

在核磁共振(NMR)研究中应用L-苏氨酸-15N具有重要意义。例如,利用无细胞合成的蛋白质进行氨基酸选择性同位素标记,已经采用L-[15N]苏氨酸进行详细的分子研究(Yabuki et al., 1998)。

对映选择性合成研究

从乙酸(S)-乳酸酯合成α-氨基-β-羟基酸和[15N]-L-苏氨酸的对映选择性合成突显了L-苏氨酸-15N在立体化学和制药研究中的重要性(Sutherland & Willis, 1997)。

作用机制

Target of Action

L-Threonine-15N is the 15N-labeled form of L-Threonine . L-Threonine is an essential amino acid that plays a crucial role in protein synthesis . It is a natural amino acid that can be produced by microbial fermentation and is used in food, medicine, or feed .

Mode of Action

L-Threonine-15N interacts with its targets in a similar way as L-Threonine does. It is incorporated into proteins during protein synthesis, affecting the structure and function of the proteins . The 15N label allows for the tracking of the compound’s interaction with its targets, providing valuable information for research studies .

Biochemical Pathways

L-Threonine is involved in several metabolic functions, including glycine synthesis, protein phosphorylation, and O-linked glycosylation . These biochemical pathways are crucial for various biological processes, including protein function, cell signaling, and post-translational modifications .

Pharmacokinetics

The pharmacokinetics of L-Threonine-15N is expected to be similar to that of L-Threonine. The 15N label can be used to track the compound’s pharmacokinetics in research studies .

Result of Action

The molecular and cellular effects of L-Threonine-15N’s action are largely dependent on the specific proteins it is incorporated into during protein synthesis. It can affect protein function, cell signaling, and other biological processes .

Action Environment

The action, efficacy, and stability of L-Threonine-15N can be influenced by various environmental factors. These may include the conditions of the microbial fermentation process used to produce the compound, as well as the conditions under which it is stored and used .

未来方向

属性

IUPAC Name |

(2S,3R)-2-(15N)azanyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-SZEKAKMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Threonine-15N | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Phenyl-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1632043.png)